11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
The compound 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one belongs to a class of diazatricyclic alkaloids characterized by a bicyclic framework fused with a seven-membered ring (7.3.1.0²,⁷). Its core structure (C₁₁H₁₀N₂O) is substituted at the 11-position with a 2-(4-fluorophenyl)acetyl group. The 4-fluorophenyl moiety is pharmacologically significant, as fluorine atoms enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-6-4-13(5-7-16)9-19(24)21-10-14-8-15(12-21)17-2-1-3-18(23)22(17)11-14/h1-7,14-15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJPAFNLFOURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps. One common method includes the reaction of an aryl halide with a palladium catalyst in the presence of a phosphine ligand and an ionic liquid . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
The diazatricyclic core serves as a scaffold for functional group modifications. Key analogs and their substituents include:
Antiviral Activity
- The sulfonyl group enhances solubility, while the phenylpropenamide moiety mimics ACE2 receptor interactions .
- Methylcytisine (): Exhibited anti-dengue activity in silico, leveraging its structural similarity to cytisine, a known nicotinic receptor modulator .
Anticancer Activity
- PLK1 Inhibitor (): Arrested leukemia cell growth (CCRF-CEM/CEM/ADR5000) by targeting the Polo-box domain, a critical regulator of mitosis .
- Densazalin (): Cytotoxicity against gastric (AGS) and liver (HepG2) cancer cells, likely due to its unique bis-alkylpyridinium-derived structure .
Enzyme Inhibition
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Fluorine in the target compound improves blood-brain barrier penetration compared to non-fluorinated analogs like methylcytisine .
- Metabolic Stability : Sulfonyl and triazine-containing derivatives (e.g., ) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
- Toxicity : Densazalin’s moderate cytotoxicity (IC₅₀ ~15–18 µM) contrasts with the PLK1 inhibitor’s higher selectivity, emphasizing substituent-driven safety profiles .
Biological Activity
The compound 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 316.39 g/mol. The structure consists of a tricyclic framework with nitrogen atoms incorporated into the rings, making it a diazatricyclic compound. The presence of a 4-fluorophenyl acetyl moiety contributes to its potential reactivity and biological activity.
Synthesis
The synthesis of this compound generally involves multi-step chemical reactions that require careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural confirmation.
Anticancer Properties
Several studies have investigated the anticancer properties of diazatricyclic compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo.
- Case Study : A study reported that related diazatricyclic compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Research indicates that compounds featuring fluorinated phenyl groups often display enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes.
- Research Findings : A comparative analysis showed that the incorporation of a fluorine atom significantly increased the antimicrobial potency against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects associated with diazatricyclic compounds. These effects may stem from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
- Case Study : In an experimental model of neurodegeneration, related compounds demonstrated a reduction in neuronal cell death and improved cognitive function metrics.
Pharmacological Mechanisms
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors implicated in pain and inflammation.
- Cell Cycle Arrest : Evidence suggests that this class of compounds can induce cell cycle arrest in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11-[2-(4-fluorophenyl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one, and how can purity be validated?
- Methodology : Multi-step synthesis involving cycloaddition reactions (e.g., Diels-Alder) or ring-closing metathesis, followed by fluorophenyl acetylation. Purity validation requires HPLC (>98% purity threshold) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation. For example, analogs in and used spectral data (¹H/¹³C NMR, IR) for characterization .
- Data Interpretation : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to resolve stereoisomers.
Q. How can the compound’s solubility and stability be assessed under experimental conditions?
- Methodology : Perform kinetic solubility studies in DMSO, water, and biorelevant media (e.g., simulated gastric fluid) using UV-Vis spectroscopy. Stability assays (e.g., 24–72 hrs at 25°C and 4°C) should include pH variations (2–9) and oxidative stress (H₂O₂) .
- Data Interpretation : Compare degradation profiles using LC-MS to identify hydrolysis/byproduct formation. For analogs, reported trifluoroacetyl derivatives degrading above pH 7, suggesting pH-sensitive stability.
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the Protein Data Bank (PDB). Pair with density functional theory (DFT) to analyze electronic properties (HOMO-LUMO gaps) and pharmacophore features .
- Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or incorporate molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility .
Q. How can reaction mechanisms for tricyclic core formation be elucidated?
- Methodology : Employ isotopic labeling (e.g., ¹⁸O or ²H) to track cyclization pathways. Use in situ IR or Raman spectroscopy to monitor intermediate species .
- Case Study : ’s X-ray crystallography of similar azatricyclic compounds revealed non-covalent interactions (e.g., π-stacking) influencing regioselectivity. Apply single-crystal XRD (as in ) to confirm stereochemistry .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodology : Reconcile discrepancies by cross-validating NMR (¹H, ¹³C, DEPT-135) with XRD data. For example, ’s InChi/SMILES data can guide NMR simulations (e.g., ACD/Labs) to match experimental shifts .
- Advanced Technique : Use dynamic NMR (DNMR) to detect conformational exchange in solution if XRD shows rigid geometry but NMR suggests fluxionality .
Q. How does the fluorophenyl moiety influence the compound’s electronic and steric properties?
- Methodology : Compare Hammett substituent constants (σₚ) of 4-fluorophenyl vs. other aryl groups. Use cyclic voltammetry to measure redox potentials and DFT (B3LYP/6-311+G**) to map electrostatic surfaces .
- Case Study : demonstrated that trifluoroacetyl groups enhance electrophilicity in related compounds, suggesting fluorophenyl’s role in modulating reactivity .
Theoretical and Methodological Framework
Q. How to design a study linking this compound’s activity to a disease mechanism (e.g., neurodegenerative disorders)?
- Framework : Align with ’s Guiding Principle 2 by anchoring the research in kinase inhibition or amyloid-β aggregation theories. Use in vitro models (e.g., SH-SY5Y cells) and correlate results with computational ADMET predictions .
- Experimental Design : Dose-response assays (MTT/WST-1) paired with transcriptomics (RNA-seq) to identify pathway perturbations .
Q. What advanced separation techniques purify enantiomers of this compound?
- Methodology : Apply chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC). Optimize using ’s membrane/separation technologies (e.g., enantioselective membranes) .
- Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) or chiral NMR shift reagents .
Data Presentation Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
